2-(Diethylamino)methyl-3-hydroxyfluoren-9-one hydrochloride
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Overview
Description
2-(Diethylamino)methyl-3-hydroxyfluoren-9-one hydrochloride is a chemical compound with a complex structure that includes a fluorenone core substituted with a diethylamino group and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diethylamino)methyl-3-hydroxyfluoren-9-one hydrochloride typically involves the reaction of 9-hydroxyfluoren-9-one with diethylamine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as toluene. The resulting product is then purified by crystallization from a mixture of isopropanol and ethanol .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Diethylamino)methyl-3-hydroxyfluoren-9-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonyl group in the fluorenone core can be reduced to form a secondary alcohol.
Substitution: The diethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Formation of 2-(Diethylamino)methyl-3-oxo-fluoren-9-one.
Reduction: Formation of 2-(Diethylamino)methyl-3-hydroxyfluoren-9-ol.
Substitution: Formation of various substituted fluorenone derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Diethylamino)methyl-3-hydroxyfluoren-9-one hydrochloride has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe in biological assays.
Industry: Utilized in the development of advanced materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 2-(Diethylamino)methyl-3-hydroxyfluoren-9-one hydrochloride involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to exert its effects by modulating neurotransmitter systems in the brain, particularly the cholinergic system. The compound may inhibit the reuptake of neurotransmitters, leading to increased synaptic concentrations and enhanced neurotransmission .
Comparison with Similar Compounds
Similar Compounds
2-(Diethylamino)ethyl 9-hydroxyfluorene-9-carboxylate: A structural analog with similar pharmacological properties.
7-Diethylamino-3-[N-(2-maleimidoethyl)carbamoyl]coumarin: Another compound with a diethylamino group, used in fluorescence studies.
Uniqueness
2-(Diethylamino)methyl-3-hydroxyfluoren-9-one hydrochloride is unique due to its specific substitution pattern on the fluorenone core, which imparts distinct chemical and pharmacological properties. Its combination of a diethylamino group and a hydroxyl group allows for versatile chemical reactivity and potential biological activity.
Properties
CAS No. |
42839-81-6 |
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Molecular Formula |
C18H20ClNO2 |
Molecular Weight |
317.8 g/mol |
IUPAC Name |
diethyl-[(3-hydroxy-9-oxofluoren-2-yl)methyl]azanium;chloride |
InChI |
InChI=1S/C18H19NO2.ClH/c1-3-19(4-2)11-12-9-16-15(10-17(12)20)13-7-5-6-8-14(13)18(16)21;/h5-10,20H,3-4,11H2,1-2H3;1H |
InChI Key |
BMZDDGHMFNRTBK-UHFFFAOYSA-N |
Canonical SMILES |
CC[NH+](CC)CC1=CC2=C(C=C1O)C3=CC=CC=C3C2=O.[Cl-] |
Origin of Product |
United States |
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